REACTION_CXSMILES
|
[F:1][C:2]([F:10])([F:9])[CH:3]1[CH2:8][CH2:7][CH2:6][NH:5][CH2:4]1.C(=O)([O-])[O-].[K+].[K+].[Cl:17][C:18]1[C:25](Cl)=[CH:24][C:21]([NH:22][CH3:23])=[C:20]([N+:27]([O-:29])=[O:28])[CH:19]=1>CN(C=O)C>[Cl:17][C:18]1[C:25]([N:5]2[CH2:6][CH2:7][CH2:8][CH:3]([C:2]([F:10])([F:9])[F:1])[CH2:4]2)=[CH:24][C:21]([NH:22][CH3:23])=[C:20]([N+:27]([O-:29])=[O:28])[CH:19]=1 |f:1.2.3|
|
Name
|
|
Quantity
|
0.69 g
|
Type
|
reactant
|
Smiles
|
FC(C1CNCCC1)(F)F
|
Name
|
|
Quantity
|
1.25 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
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ClC1=CC(=C(NC)C=C1Cl)[N+](=O)[O-]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Control Type
|
UNSPECIFIED
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Setpoint
|
70 °C
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Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred 5 h at 80° C. and overnight at 70° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
was stirred 2 h at rt and 2 days at 100° C
|
Duration
|
2 d
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered through a pad of ALOX B
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude was purified by chromatography
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=C(NC)C=C1N1CC(CCC1)C(F)(F)F)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |